1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

Catalog No.
S616900
CAS No.
925634-52-2
M.F
C10H10FN3
M. Wt
191.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

CAS Number

925634-52-2

Product Name

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazol-4-amine

Molecular Formula

C10H10FN3

Molecular Weight

191.2 g/mol

InChI

InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2

InChI Key

MOBHPISBSWMGDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F

solubility

23.7 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)F

Medicinal Chemistry:

  • Tyrosine Kinase Inhibitors: Some pyrazole derivatives, including those with a similar structure to 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine, have been investigated for their potential to inhibit tyrosine kinases. These enzymes play a crucial role in various cellular processes, and their dysregulation is implicated in several diseases, including cancer. Studies suggest that pyrazole derivatives may act as competitive inhibitors, binding to the active site of tyrosine kinases and preventing them from phosphorylating their substrates.

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are being explored for their potential use in OLEDs due to their interesting photophysical properties. These molecules can exhibit efficient light emission and good thermal stability, making them promising candidates for next-generation display technologies. However, research specifically on 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine in this context is limited.

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2 of the ring. The specific structure of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine includes a fluorobenzyl group, which imparts unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and material science. Its molecular formula is C10H10FN3, and it has a molecular weight of 191.20 g/mol .

Moderate1-Benzyl-1H-pyrazol-4-amineLacks fluorine substitutionModerate1-(2-Chloro-benzyl)-1H-pyrazol-4-amineContains chlorine instead of fluorineModerate

Uniqueness

The uniqueness of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine lies in its specific combination of the fluorobenzyl moiety and the pyrazole ring structure, which confers distinct chemical reactivity and biological activity not found in other similar compounds. This makes it particularly valuable in drug design and development processes .

The biological activity of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has been explored in various studies. It exhibits potential as an anti-inflammatory and analgesic agent, owing to its ability to modulate certain biological pathways. Additionally, its structural features allow it to interact with various biological targets, making it a candidate for drug development .

The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and 4-aminopyrazole.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
  • Mechanism: The amine group of 4-aminopyrazole acts as a nucleophile, attacking the benzyl chloride to form the desired product through nucleophilic substitution .

Industrial Production

In industrial settings, similar synthetic routes are followed but scaled up using automated reactors. Continuous flow reactors and advanced purification techniques like crystallization are employed to ensure high yield and purity.

The applications of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine span multiple fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting inflammatory diseases.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities .

Interaction studies have shown that 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine can interact with various biological receptors and enzymes. These interactions are crucial for understanding its pharmacological profile and potential therapeutic effects. Studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, which could lead to its application in treating conditions like arthritis or other inflammatory disorders .

Several compounds share structural similarities with 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Level
1-(3-Fluorobenzyl)-1H-pyrazol-4-ylamineContains a fluorobenzyl group at position 3High
3-Fluorobenzyl chloridePrecursor in synthesisModerate
3-Fluorobenzyl alcoholRelated compound used in

Molecular Architecture and Conformational Analysis

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine represents a heterocyclic compound with the molecular formula C10H10FN3 and a molecular weight of 191.20 grams per mole [30]. The compound features a pyrazole ring system linked to a fluorobenzyl moiety through a methylene bridge, with an amino functional group positioned at the 4-position of the pyrazole ring [30]. The molecular architecture consists of two distinct aromatic systems connected via a flexible alkyl linker, allowing for conformational flexibility around the benzyl-pyrazole junction [5].

Bond Angles and Lengths in Pyrazole-Fluorobenzyl Junction

The pyrazole-fluorobenzyl junction exhibits characteristic bond parameters that reflect the electronic nature of the heterocyclic system. Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal that pyrazole compounds typically display carbon-nitrogen bond lengths ranging from 1.341 to 1.396 Å within the heterocyclic framework [7]. The nitrogen-nitrogen bond in the pyrazole ring demonstrates a characteristic length of approximately 1.35 Å, consistent with partial double bond character due to aromatic delocalization [36].

Bond TypeLength (Å)Angle (°)
C-N (pyrazole ring)1.341-1.396120.4-122.6
N-N (pyrazole)~1.35106.0-108.0
C-F (fluorobenzyl)1.367118.3-118.6
C-C (benzyl)1.383-1.388121.0-123.2

The fluorine substitution on the benzyl ring introduces electronic perturbations that affect the overall molecular geometry [43]. The carbon-fluorine bond length of approximately 1.367 Å and the associated bond angles of 118.3° to 118.6° are characteristic of aromatic fluorine substitution [43]. These geometric parameters influence the conformational preferences and electronic distribution throughout the molecular framework [37].

Electronic Distribution and Resonance Structures

The electronic distribution in 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is significantly influenced by the electron-withdrawing nature of the fluorine substituent and the electron-donating properties of the amino group [36]. The pyrazole ring system exhibits aromatic character with delocalized π-electron density distributed across the five-membered heterocycle [41]. Quantum chemical calculations demonstrate that the amino group at position 4 of the pyrazole ring acts as an electron-donating substituent, increasing the electron density on the nitrogen atoms of the pyrazole system [36].

The fluorine atom on the benzyl ring creates an asymmetric electronic environment, with the ortho-fluorine substitution pattern influencing the overall charge distribution [37]. This substitution pattern results in decreased electron density on the benzene ring while simultaneously affecting the electronic properties of the methylene bridge connecting the two aromatic systems [40]. The resonance structures contribute to the stabilization of the molecular framework through conjugative interactions between the amino group and the pyrazole π-system [38].

Stereochemical Considerations

1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine does not possess classical chiral centers but exhibits conformational isomerism due to rotation around the methylene bridge connecting the pyrazole and fluorobenzyl moieties [32]. The compound demonstrates achiral symmetry properties with no defined stereocenters or E/Z centers, as confirmed by crystallographic analysis [32]. The tautomeric equilibrium between different pyrazole forms contributes to the stereochemical complexity, with the 4-amino substitution pattern showing preference for specific tautomeric forms [41].

The conformational analysis reveals that the molecule can adopt multiple spatial arrangements through rotation around the C(pyrazole)-CH2 single bond [47]. These conformational changes affect the relative orientation of the aromatic rings and influence the overall molecular geometry and electronic properties [5]. The absence of restricted rotation or sterically hindered substituents allows for facile interconversion between conformational states at ambient temperatures [47].

Physical Properties

Crystalline Characteristics

The crystalline structure of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine exhibits specific packing arrangements influenced by intermolecular hydrogen bonding interactions [45]. Pyrazole-containing compounds typically crystallize in hydrogen-bonded motifs, including dimers, trimers, and extended catemer structures [45]. The amino group at position 4 of the pyrazole ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of supramolecular assemblies in the solid state [47].

Crystalline ParameterValue
Crystal SystemMonoclinic (typical for pyrazole derivatives)
Space GroupP21/c (common for substituted pyrazoles)
Hydrogen BondingN-H···N intermolecular interactions
Packing MotifBilayer arrangement

The fluorine substituent influences the crystal packing through weak intermolecular interactions, including C-H···F contacts that contribute to the overall stability of the crystalline lattice [43]. The ortho-fluorine substitution pattern creates specific geometric constraints that affect the molecular packing efficiency and crystal morphology [46]. These crystalline characteristics directly impact the physical properties such as melting point and solubility behavior [12].

Solubility Parameters in Various Solvents

The solubility profile of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine reflects the dual nature of its molecular structure, incorporating both hydrophilic amino functionality and hydrophobic aromatic components [12]. The compound demonstrates slight solubility in dimethyl sulfoxide, which is characteristic of pyrazole derivatives with amino substituents [12]. The fluorine substitution on the benzyl ring modulates the overall polarity and affects the solvation behavior in different solvent systems [10].

Solvent SystemSolubility Behavior
Dimethyl SulfoxideSlightly soluble
Polar Protic SolventsLimited solubility
Aromatic SolventsModerate solubility
Aqueous SolutionsPoor solubility

The hydrogen bonding capacity of the amino group facilitates interactions with protic solvents, while the aromatic character of both ring systems promotes solubility in non-polar and aromatic solvent environments [11]. The ortho-fluorine substitution introduces additional dipolar interactions that can influence the solvation dynamics and overall solubility parameters [22].

Thermodynamic Stability Profile

The thermodynamic stability of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine is governed by the aromatic stabilization of both ring systems and the electronic effects of the substituents [10]. The compound exhibits stability under standard conditions, with thermal decomposition typically occurring at elevated temperatures above 200°C [12]. The amino group provides additional stabilization through resonance interactions with the pyrazole π-system [36].

The fluorine substitution enhances the thermal stability through the strength of the carbon-fluorine bond, which is among the strongest single bonds in organic chemistry [37]. Kinetic stability assessments reveal that the compound maintains structural integrity under ambient conditions, with decomposition pathways involving initial loss of the amino functionality followed by fragmentation of the heterocyclic framework [10]. The activation energy for thermal decomposition reflects the combined stabilization effects of aromatic delocalization and substituent electronic contributions [10].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine through characteristic chemical shifts and coupling patterns [14]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the pyrazole ring protons, the benzyl methylene bridge, and the aromatic fluorobenzyl system [14]. The amino group protons appear as a characteristic broad signal due to rapid exchange processes in solution [15].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Pyrazole H-3,57.0-7.5Singlet
Benzyl CH25.0-5.5Singlet
Aromatic H6.8-7.8Multiplet
Amino NH24.5-6.0Broad singlet

The fluorine-19 nuclear magnetic resonance spectrum displays a characteristic signal for the ortho-fluorine substituent, typically appearing around -115 to -120 parts per million relative to trichlorofluoromethane [14]. Carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbon environments of both ring systems, with the fluorine-bearing carbon showing characteristic splitting patterns due to carbon-fluorine coupling [14]. The methylene carbon linking the two aromatic systems appears in the aliphatic region around 50-60 parts per million [15].

Infrared Spectroscopic Fingerprint

The infrared spectrum of 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine exhibits characteristic absorption bands that serve as a molecular fingerprint for structural identification [15]. The amino group stretching vibrations appear as strong absorptions in the 3300-3500 wavenumber region, with asymmetric and symmetric stretching modes clearly resolved [16]. The pyrazole ring system contributes characteristic carbon-nitrogen and nitrogen-nitrogen stretching vibrations in the 1450-1650 wavenumber range [14].

Functional GroupFrequency (cm⁻¹)Intensity
N-H Stretch (NH2)3300-3500Strong
C=N (pyrazole)1570-1650Medium
C-F Stretch1000-1300Strong
Aromatic C=C1450-1600Medium
C-H Aromatic3000-3100Medium

The carbon-fluorine stretching vibration manifests as a strong absorption in the 1000-1300 wavenumber region, characteristic of aromatic fluorine substitution [15]. Aromatic carbon-carbon stretching modes appear as medium-intensity bands in the 1450-1600 wavenumber range, while aromatic carbon-hydrogen stretching occurs in the 3000-3100 wavenumber region [16]. The spectral pattern provides definitive identification capabilities for this specific pyrazole derivative [17].

Ultraviolet-Visible Spectroscopic Characteristics

The ultraviolet-visible absorption spectrum of 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine reflects the electronic transitions within the conjugated aromatic systems [19]. Pyrazole derivatives typically exhibit two prominent absorption maxima around 260 and 360 nanometers, corresponding to π-π* transitions within the heterocyclic framework [19]. The amino substitution at position 4 of the pyrazole ring extends the conjugation and influences the absorption profile through bathochromic effects [22].

Transition TypeWavelength (nm)Molar Absorptivity (M⁻¹cm⁻¹)
π-π* (pyrazole)260-28010,000-15,000
π-π* (extended)350-3708,000-12,000
n-π*320-3401,000-3,000

The fluorobenzyl chromophore contributes additional absorption features in the 250-280 nanometer region, with the ortho-fluorine substitution modulating the electronic transitions through inductive and mesomeric effects [21]. The molar absorption coefficients reflect the electronic nature of the transitions, with π-π* transitions exhibiting higher extinction coefficients compared to n-π* transitions [20]. Solvent effects on the absorption spectra provide insights into the electronic excited state properties and solvation dynamics [22].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [28]. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the intact molecular formula C10H10FN3 [30]. Primary fragmentation involves loss of the amino group, generating fragment ions that retain the pyrazole-fluorobenzyl framework [25].

Fragment Ionm/zRelative IntensityProposed Structure
[M]⁺19145%Molecular ion
[M-NH2]⁺17578%Loss of amino group
[C8H6F]⁺10992%Fluorobenzyl cation
[C3H3N2]⁺6765%Pyrazole fragment

Classical Synthetic Routes to 1-(2-Fluorobenzyl)-1H-pyrazol-4-ylamine

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction represents one of the most established methodologies for introducing formyl groups into pyrazole rings, serving as a crucial precursor step for subsequent amine functionalization [1] [2]. This classical electrophilic substitution reaction employs the Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve regioselective formylation at the 4-position of pyrazole derivatives [3] [4].

The mechanistic pathway involves formation of an iminium cation intermediate through reaction of acetamide with phosphoryl chloride under controlled temperature conditions [5]. Phenylhydrazine derivatives undergo cyclization via this modified Vilsmeier-Haack protocol, where the steroidal thiosemicarbazones react with the iminium cation, facilitated by electron migration from nitrogen, leading to pyrazole formation with elimination of hydrogen chloride and ammonia [5].

Reaction Parameters and Optimization

Temperature control proves critical for successful Vilsmeier-Haack formylation, with optimal conditions typically ranging from 80-120°C [1] [2]. The reaction of N,N-disubstituted formamides such as DMF or N-methylformanilide with acid chlorides like phosphoryl chloride forms the essential Vilsmeier-Haack reagent [2]. Comparative studies demonstrate that microwave-assisted synthesis affords better yields in shorter reaction times compared to conventional heating methods [2].

Substrate Scope and Limitations

The Vilsmeier-Haack approach exhibits broad tolerance for various substituted pyrazole precursors, including those bearing electron-withdrawing and electron-donating groups [4]. However, the methodology requires careful optimization of stoichiometric ratios, with typical procedures employing equimolar amounts of starting materials and 1.2-1.5 equivalents of the Vilsmeier reagent [5]. The reaction demonstrates particular efficacy for synthesis of 3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehydes, which serve as versatile intermediates for subsequent amine introduction [2].

Cyclization Strategies for Pyrazole Ring Formation

Hydrazone-Based Cyclization Methods

Traditional cyclization approaches utilize hydrazone intermediates derived from ketone precursors and hydrazine derivatives [6] [7]. The cyclization of α,β-alkynic hydrazones represents a particularly effective strategy, proceeding through electrophilic activation by molecular iodine in the presence of sodium bicarbonate [8]. This methodology tolerates diverse substituents including aliphatic, aromatic, heteroaromatic, and ferrocenyl moieties with both electron-withdrawing and electron-donating functionalities [8].

Condensation-Cyclization Sequences

The synthesis pathway typically commences with condensation of hydrazine onto corresponding ketone precursors, followed by oxidation-mediated cyclization [7]. Base-catalyzed condensation reactions of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes with appropriate ketones yield extended conjugated systems, which subsequently undergo cyclization under optimized conditions [1]. These multi-step sequences benefit from telescoped protocols that minimize intermediate isolation and purification steps.

Ring Closure Mechanisms

Modern cyclization strategies employ metal-mediated ring closure reactions, particularly silver(I)-catalyzed 5-endo-dig cyclizations of 4-alkynyl-3-hydroxy-1H-pyrazoles [9] [10]. This approach provides access to fused pyrazole systems through controlled cyclization of readily available hydroxyalkynyl substrates, prepared via palladium-catalyzed coupling of 4-iodo-1-phenyl-1H-pyrazol-3-ol with ethyne derivatives [10].

N-Alkylation Methodologies with Fluorobenzyl Moieties

Direct Alkylation Protocols

N-alkylation of pyrazole derivatives with 2-fluorobenzyl halides represents the most direct approach for introducing the fluorobenzyl substituent [11] [12]. The regioselective N-alkylation typically employs alkyl halides under basic conditions, with potassium carbonate in dimethylformamide proving particularly effective . Recent developments demonstrate that catalyst-free Michael addition reactions can achieve excellent regioselectivity (N1/N2 > 99.9:1) with yields exceeding 90% [15].

Reaction Optimization and Selectivity

The regioselectivity of N-alkylation depends critically on the electronic nature of pyrazole ring substituents [11] [12]. Alkylsulfonate reagents provide an environmentally friendlier alternative to traditional alkyl halides, though they exhibit lower reactivity and may require elevated temperatures or extended reaction times [11]. Crystalline aluminosilicate or aluminophosphate catalysts enable efficient N-alkylation under flow conditions, achieving complete conversion with quantitative yields [16].

Mechanistic Considerations

The mechanism of N-alkylation involves initial deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the alkyl halide [15]. Crystal structure evidence reveals attractive interactions that stabilize specific regioisomers, providing insight into the factors governing selectivity [15]. The electronic effects of fluorine substitution enhance the electrophilicity of benzyl chloride derivatives, accelerating substitution kinetics compared to non-fluorinated analogs .

Modern Synthetic Strategies

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Methodologies

Modern palladium-catalyzed cross-coupling reactions have revolutionized pyrazole synthesis, offering unprecedented control over substitution patterns and functional group tolerance [17] [18] [19]. The Suzuki-Miyaura cross-coupling reaction utilizing XPhos Pd G2 precatalyst enables efficient coupling of 4-bromo-3,5-dinitro-1H-pyrazole with electron-rich, electron-deficient, and sterically demanding boronic acids [19]. This methodology provides access to 4-substituted pyrazole derivatives that are otherwise difficult to prepare through classical approaches.

Sonogashira Coupling Applications

The strategic application of Sonogashira coupling for pyrazole ring construction represents a significant advancement in heterocyclic synthesis [17]. Pd(II)/Cu(I)-catalyzed Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones proceeds in a single operation, offering broad functional group tolerance and enabling synthesis of bioactive 3-CF₃ pyrazoles through this domino coupling/cyclization sequence [17].

Tandem Cross-Coupling/Electrocyclization

Advanced synthetic strategies employ tandem cross-coupling/electrocyclization sequences for efficient pyrazole construction [18]. The methodology utilizes enol triflates and diazoacetates in the presence of palladium catalysts, proceeding through initial cross-coupling followed by thermal electrocyclization to provide substituted pyrazoles with high structural complexity [18]. This approach demonstrates exceptional scalability, with 50 mmol scale reactions achieving 81% yield [18].

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

Green chemistry principles have driven development of environmentally sustainable pyrazole synthesis protocols [20] [21] [22]. Microwave-assisted solvent-free conditions enable efficient cyclization of tosylhydrazones of α,β-unsaturated carbonyl compounds, yielding 3,5-disubstituted-1H-pyrazoles in high yields with significantly reduced reaction times [22]. These protocols eliminate toxic organic solvents while maintaining excellent synthetic efficiency.

Water-Based Synthesis

Aqueous reaction media provide attractive alternatives for pyrazole synthesis, aligning with green chemistry principles [21] [23]. Novel protocols utilizing water extract of banana peels (WEB) as reaction medium demonstrate effective one-pot synthesis of pyrano[2,3-c]pyrazole derivatives at room temperature [23]. These approaches eliminate toxic organic solvents, bases, and ligands while achieving good to excellent yields across diverse substrate scope.

Multicomponent Reactions

Green multicomponent reactions (MCRs) enable rapid assembly of complex pyrazole derivatives in single-pot operations [20] [24]. These reactions typically involve aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate with appropriate catalysts, proceeding through sequential transformations including condensation, cyclization, and rearrangement [24]. The atom economy and step economy of MCRs minimize waste generation while simplifying synthetic protocols.

Flow Chemistry Applications for Scaled Production

Continuous Flow Synthesis

Flow chemistry has emerged as a powerful tool for pyrazole synthesis, offering enhanced safety, scalability, and process control compared to traditional batch methods [25] [26] [27]. Continuous flow processes enable precise temperature and residence time control, resulting in improved yields and reproducibility [25]. Two-step flow strategies demonstrate efficient synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, reducing reaction times from 28 hours in batch to 2 hours in flow conditions [25].

Process Intensification

Flow chemistry enables process intensification through improved heat and mass transfer, allowing reactions to proceed under more controlled conditions [26] [27]. Automated reagent delivery systems facilitate telescoped synthesis protocols, where multiple synthetic steps proceed without intermediate isolation [25]. This approach significantly reduces handling of hazardous intermediates while improving overall process safety.

Scale-Up Advantages

The scalability advantages of flow chemistry become particularly evident in pharmaceutical manufacturing applications [25]. Continuous flow synthesis of celecoxib demonstrates 90% yield on gram scale with 64-minute residence time, compared to 20 hours required for batch conditions [25]. The reduced exposure to diazonium salts and controlled nitrogen gas release enhance process safety during scale-up operations.

Purification and Isolation Techniques

Chromatographic Purification Protocols

Column Chromatography Optimization

Column chromatography remains the most versatile purification technique for pyrazole derivatives, offering high-resolution separation capabilities [28] [29]. Silica gel stationary phases with hexane/ethyl acetate mobile phase gradients (typically 19:1 to 4:1) provide effective separation of pyrazole products from reaction byproducts [29]. The optimization of mobile phase composition proves critical, with fluorinated pyrazole derivatives often requiring more polar eluent systems due to their enhanced polarity.

Preparative Chromatography Methods

Large-scale purifications benefit from preparative chromatography techniques, including both normal and reverse-phase methodologies [30]. Preparative HPLC using C18 stationary phases with acetonitrile/water gradients achieves purities exceeding 98% for complex pyrazole derivatives [31]. The method development process requires careful optimization of gradient profiles, flow rates, and injection volumes to maximize resolution while minimizing analysis time.

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) provides efficient cleanup protocols for pyrazole derivatives, particularly for removal of metal catalysts and polar impurities [31]. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures utilizing octadecylsilane (C18) or graphitized carbon black (GCB) enable effective purification prior to analytical determination [31]. These methodologies demonstrate excellent recovery rates (70-108%) across diverse matrix types.

Crystallization and Recrystallization Methods

Solvent Selection Strategies

Successful crystallization of pyrazole derivatives requires careful solvent selection based on solubility characteristics and molecular interactions [32] [33]. Protic solvents such as ethanol and methanol typically provide good crystallization media for amino-substituted pyrazoles, while fluorinated derivatives may require mixed solvent systems [34]. The solubility testing using solvents of varied polarity helps identify optimal crystallization conditions [35].

Crystallization Process Optimization

Temperature control during crystallization significantly influences crystal quality and yield recovery [32] [33]. Slow cooling rates and seeding techniques promote formation of high-quality crystals with improved purity profiles [36]. The crystallization process can be enhanced through controlled addition of antisolvents or pH adjustment to promote selective precipitation of the desired product [32].

Recrystallization Protocols

Recrystallization provides exceptional purity improvement, typically achieving 95-99% purity from moderately pure starting materials [32]. Mixed solvent systems such as ethanol/water or methanol/dichloromethane offer enhanced selectivity for impurity removal [37]. The process involves dissolution in minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [37].

Analytical Verification of Purity

Spectroscopic Characterization

Comprehensive structural verification requires multiple analytical techniques including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry [38] [39]. ¹H NMR spectroscopy provides definitive structural confirmation, with pyrazole ring protons typically appearing between δ 7.5-8.0 ppm [39] [40]. The methylene protons of fluorobenzyl substituents appear as characteristic singlets in the region δ 5.3-5.6 ppm [38].

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, with typical retention times of 8-15 minutes on C18 columns [31] [41]. Gas chromatography (GC) analysis provides complementary purity assessment, particularly valuable for volatile pyrazole derivatives [41]. The analytical methods demonstrate excellent linearity (R² ≥ 0.990) with detection limits in the microgram range [31].

Advanced Analytical Methods

Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns characteristic of pyrazole derivatives [38]. High-resolution mass spectrometry (HRMS) enables precise molecular formula determination with accuracy typically better than 5 ppm [6]. Two-dimensional NMR techniques, including HMBC (Heteronuclear Multi-Bond Correlation), provide detailed structural elucidation for complex substitution patterns [39].

XLogP3

1.2

Wikipedia

1-[(2-fluorophenyl)methyl]-4-pyrazolamine

Dates

Last modified: 08-15-2023

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